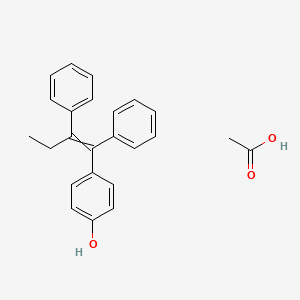![molecular formula C20H40O B14321979 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane CAS No. 110089-95-7](/img/structure/B14321979.png)
1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane is an organic compound with the molecular formula C₂₀H₄₀O It is characterized by the presence of a hexadecane backbone with an ether linkage to a 2-methylprop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane typically involves the reaction of hexadecanol with 2-methylprop-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of hexadecanol reacts with the hydroxyl group of 2-methylprop-2-en-1-ol to form the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the etherification process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various ether derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.
Industry: Used in the formulation of surfactants and emulsifiers due to its amphiphilic properties.
Mecanismo De Acción
The mechanism of action of 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane involves its interaction with hydrophobic environments. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its ether linkage provides stability against hydrolysis, making it suitable for long-term applications in various fields.
Comparación Con Compuestos Similares
- 2-[(2-Methylprop-2-EN-1-YL)oxy]benzoic acid
- 2-[(2-Methylprop-2-EN-1-YL)oxy]acetic acid
- Isophthalic acid, di(2-methylprop-2-EN-1-YL) ester
Comparison: 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane is unique due to its long hydrophobic chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong hydrophobic interactions and stability.
Propiedades
Número CAS |
110089-95-7 |
|---|---|
Fórmula molecular |
C20H40O |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
1-(2-methylprop-2-enoxy)hexadecane |
InChI |
InChI=1S/C20H40O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20(2)3/h2,4-19H2,1,3H3 |
Clave InChI |
STBQFQQTWVXMCJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane](/img/structure/B14321897.png)
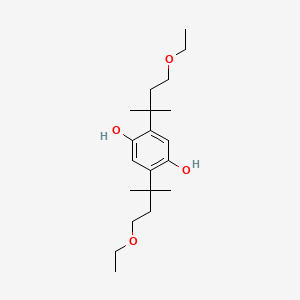
![3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride](/img/structure/B14321919.png)
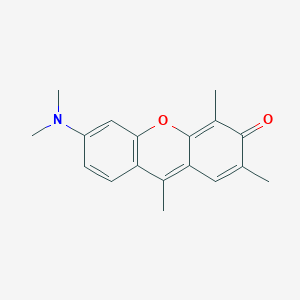

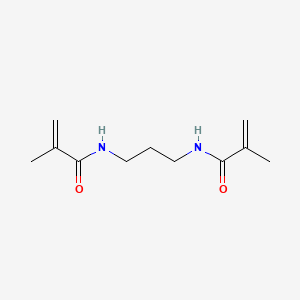
![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)

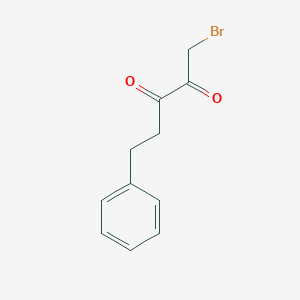
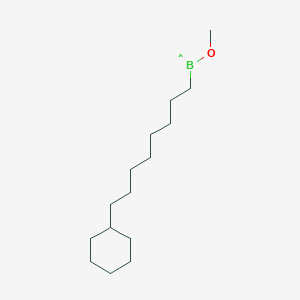
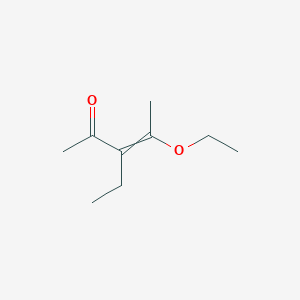
![1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321985.png)
![5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid](/img/structure/B14321992.png)
